3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE
Overview
Description
3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with DNA and other biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE typically involves multi-step organic reactions. The starting materials often include acridine derivatives and various substituted benzene rings. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with biological molecules such as DNA and proteins. It can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to various biological effects. This interaction is facilitated by the planar structure of the acridine moiety, which allows it to fit snugly between the base pairs .
Comparison with Similar Compounds
Similar Compounds
Acridine: A simpler compound with similar DNA-intercalating properties.
Acridone: A functional analogue of acridine with diverse applications in medicinal chemistry.
9-aminoacridine: Known for its use as a corrosion inhibitor and in biochemical research.
Uniqueness
3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
9-(furan-2-yl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO3/c1-2-15-33-22-12-9-20(10-13-22)28-29-23-7-4-3-6-19(23)11-14-24(29)31-25-17-21(18-26(32)30(25)28)27-8-5-16-34-27/h3-14,16,21,28,31H,2,15,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFJIXQSKWMRLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=C2C6=CC=CC=C6C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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